
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a cyclopentene ring. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable cyclopentene derivative. One common method involves the use of pinacolborane as the boron source, which reacts with the cyclopentene derivative under mild conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a palladium or nickel complex, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, minimizing the need for extensive purification steps. The use of automated systems and advanced catalysts further enhances the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane undergoes a variety of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In the case of cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, which facilitates the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, leading to the inhibition of specific pathways and the induction of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane is unique due to its cyclopentene ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C12H21BO2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-9-7-6-8-10(9)13-14-11(2,3)12(4,5)15-13/h8-9H,6-7H2,1-5H3 |
InChI Key |
ZMHFKBCTDKWBAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


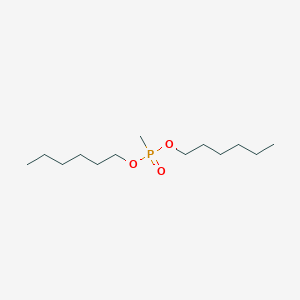
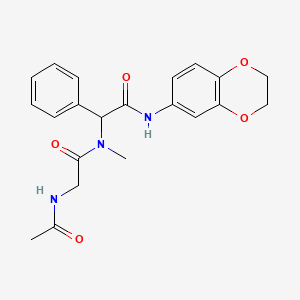
![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
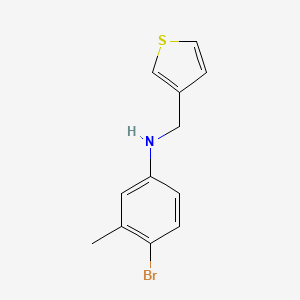
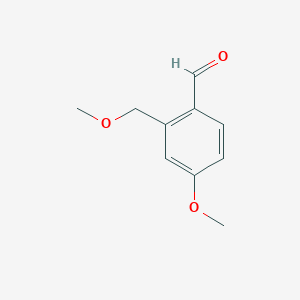
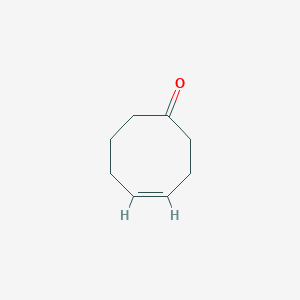
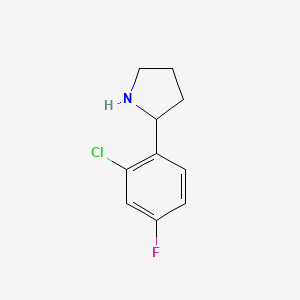
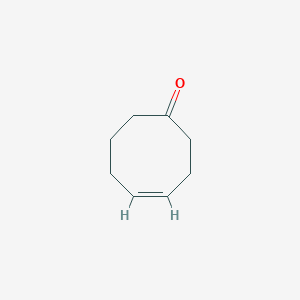
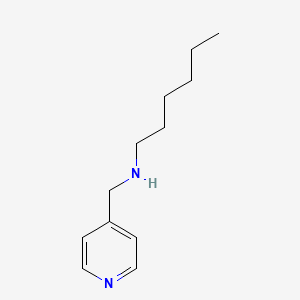

![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)



